Product packaging for 5-(Azepan-1-ylmethyl)quinolin-8-ol(Cat. No.:)

5-(Azepan-1-ylmethyl)quinolin-8-ol

Cat. No.: B11861441
M. Wt: 256.34 g/mol
InChI Key: XRTMJBANLXBOSA-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Organic Chemistry

Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com Their prevalence in nature is remarkable, forming the core of many essential biomolecules like nucleic acids, vitamins, and alkaloids. openmedicinalchemistryjournal.comresearchgate.net This natural abundance has inspired chemists to explore their synthesis and application in various fields.

In medicinal chemistry, nitrogen heterocycles are considered "privileged structures" because they are found in a large percentage of pharmaceuticals. openmedicinalchemistryjournal.comnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.com Their diverse chemical reactivity allows for the creation of a wide range of derivatives with distinct biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. numberanalytics.comresearchgate.net

Beyond pharmaceuticals, nitrogen heterocycles are integral to the development of agrochemicals, such as fungicides and herbicides, with over 70% of modern crop protection agents featuring these structures. msesupplies.com They also play a significant role in materials science as components of conducting polymers and dyes, and in catalysis as ligands that can enhance the efficiency and selectivity of chemical reactions. numberanalytics.commsesupplies.com

Overview of the Quinoline-8-ol Core Structure

Quinoline (B57606), a fused bicyclic heterocycle with the chemical formula C₉H₇N, is a prominent member of the nitrogen heterocycle family. frontiersin.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The quinoline-8-ol, or 8-hydroxyquinoline (B1678124) (8-HQ), scaffold is a derivative of quinoline where a hydroxyl (-OH) group is attached to the eighth position of the ring system. mdpi.com

This specific arrangement of a nitrogen atom in the pyridine ring and a hydroxyl group on the adjacent benzene ring gives 8-hydroxyquinoline unique properties. It is the only one of the seven monohydroxyquinoline isomers that can form stable complexes with a wide variety of metal ions through chelation. nih.gov This metal-chelating ability is a key factor behind the diverse biological activities of 8-hydroxyquinoline and its derivatives. nih.gov

The 8-hydroxyquinoline nucleus is a versatile building block in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, antifungal, and antineurodegenerative properties. mdpi.comnih.govresearchgate.net Its ability to interact with metal ions is also utilized in the development of fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs). nih.gov

Contextualizing 5-(Azepan-1-ylmethyl)quinolin-8-ol within Advanced Quinoline Derivatives

This compound is a specific derivative of the quinoline-8-ol scaffold. Its structure features an azepane ring connected to the fifth position of the quinoline-8-ol core via a methylene (B1212753) (-CH₂-) bridge. The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom.

This compound belongs to a class of Mannich bases derived from 8-hydroxyquinoline. The synthesis of such compounds often involves the reaction of 8-hydroxyquinoline with formaldehyde (B43269) and a secondary amine, in this case, azepane. The introduction of the azepan-1-ylmethyl group at the C5 position of the quinoline-8-ol scaffold can significantly influence its physicochemical properties and biological activity.

Research Trajectories and Academic Importance for Substituted Quinoline-8-ol Systems

Research into substituted quinoline-8-ol systems is a dynamic and expanding field. The ability to modify the quinoline-8-ol core at various positions allows for the fine-tuning of its properties for specific applications. frontiersin.org

Current research trajectories focus on several key areas:

Medicinal Chemistry: A primary focus is the development of new therapeutic agents. Scientists are synthesizing and evaluating novel 8-hydroxyquinoline derivatives for their potential as anticancer, antibacterial, antiviral, and antifungal drugs. nih.govresearchgate.netrsc.org Structure-activity relationship (SAR) studies are crucial in this area to understand how different substituents at various positions on the quinoline ring affect biological activity. nih.govfrontiersin.org

Neurodegenerative Diseases: The metal-chelating properties of 8-hydroxyquinolines are being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal ion dysregulation is a contributing factor. nih.gov

Antiparasitic Agents: Quinoline derivatives have a long history in the treatment of malaria, and research continues to develop new and more effective antimalarial drugs based on the quinoline scaffold. nih.gov

Materials Science: The fluorescent and metal-chelating properties of 8-hydroxyquinolines make them attractive for applications in materials science, including the development of OLEDs and chemosensors for environmental and biological monitoring. nih.govmdpi.com

Catalysis: The use of quinoline derivatives as ligands in catalysis is an area of growing interest, with the potential to develop more efficient and selective catalysts for a variety of chemical transformations. msesupplies.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O B11861441 5-(Azepan-1-ylmethyl)quinolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

5-(azepan-1-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C16H20N2O/c19-15-8-7-13(14-6-5-9-17-16(14)15)12-18-10-3-1-2-4-11-18/h5-9,19H,1-4,10-12H2

InChI Key

XRTMJBANLXBOSA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Azepan 1 Ylmethyl Quinolin 8 Ol and Analogous Structures

Established Synthetic Pathways for Quinoline-8-ol Derivatives

Mannich Reaction Approaches to 5-Aminomethyl-Quinoline-8-ol Scaffolds

The Mannich reaction is a cornerstone in the synthesis of 5-aminomethyl-quinoline-8-ol derivatives. nih.govwikipedia.org This three-component condensation involves an active hydrogen compound (in this case, 8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comorganic-chemistry.org The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the electron-rich 8-hydroxyquinoline (B1678124) at the C-5 or C-7 position. wikipedia.orgacs.org

For the synthesis of 5-(azepan-1-ylmethyl)quinolin-8-ol, 8-hydroxyquinoline is reacted with formaldehyde (B43269) and azepane. The hydroxyl group at the C-8 position activates the quinoline (B57606) ring, directing the aminoalkylation primarily to the C-7 position. acs.orgnih.gov However, substitution can also occur at the C-5 position, and reaction conditions can be optimized to favor the desired isomer. The use of a modified Mannich reaction, where pre-formed Eschenmoser's salt or a similar reagent acts as the aminomethylating agent, can also be employed to achieve this transformation. nih.govmdpi.com

The versatility of the Mannich reaction allows for the synthesis of a diverse library of 5-aminomethyl-quinoline-8-ol analogs by varying the amine component. nih.govmdpi.com Studies have reported the use of various primary and secondary amines, leading to a wide range of substituted derivatives. mdpi.com

Table 1: Examples of Amines Used in the Mannich Reaction with 8-Hydroxyquinoline

AmineResulting Substituent at C-5/C-7
AzepaneAzepan-1-ylmethyl
Piperidine (B6355638)Piperidin-1-ylmethyl
MorpholineMorpholin-4-ylmethyl
N-methylpiperazine(4-Methylpiperazin-1-yl)methyl

This table is illustrative and not exhaustive, based on the general principles of the Mannich reaction as applied to 8-hydroxyquinoline.

Cyclization and Condensation Reactions in Quinoline Ring Formation

Several classic named reactions are fundamental to the construction of the quinoline ring itself. These methods typically involve the cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. pharmaguideline.comarsdcollege.ac.in

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). uop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. pharmaguideline.comarsdcollege.ac.inuop.edu.pk To synthesize an 8-hydroxyquinoline derivative, one would start with an appropriately substituted aminophenol. researchgate.net

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from the condensation of two aldehyde or ketone molecules. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines. researchgate.netresearchgate.net

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgiipseries.org The initial product is a Schiff base that undergoes intramolecular cyclization and dehydration to yield a substituted quinoline. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group in the presence of a base. pharmaguideline.comyoutube.com This method provides a direct route to substituted quinolines.

These traditional methods, while effective, sometimes require harsh reaction conditions and may result in mixtures of products. However, they remain valuable tools for the synthesis of the fundamental quinoline scaffold.

Palladium-Catalyzed C-H Functionalization in Quinoline Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed C-H functionalization reactions, and palladium has emerged as a particularly versatile catalyst in this regard. rsc.orgnih.gov These methods offer a more direct and atom-economical approach to the synthesis and modification of quinoline derivatives. nih.gov

Palladium-catalyzed reactions can be employed for the direct arylation, alkenylation, and alkylation of the quinoline core. nih.gov The regioselectivity of these reactions is often controlled by the presence of a directing group. researchgate.netnih.gov In the context of 8-hydroxyquinoline, the hydroxyl group can act as a directing group, influencing the position of C-H activation.

The use of quinoline N-oxides is a common strategy to achieve C-2 functionalization. acs.org However, recent studies have demonstrated methods for C-8 selective functionalization of quinoline N-oxides using palladium catalysis, which is significant for the synthesis of compounds like this compound. nih.govrsc.org These reactions often proceed through a cyclopalladation pathway. nih.gov Furthermore, palladium catalysis can be used to construct the quinoline ring itself through intramolecular C-H bond functionalization of appropriately substituted precursors. rsc.org

Novel Synthetic Approaches and Methodological Advancements

Multi-component Reaction (MCR) Strategies for Quinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying purification processes. organic-chemistry.org The Mannich reaction, discussed earlier, is a classic example of a three-component reaction. wikipedia.orgorganic-chemistry.org

Modern MCRs for quinoline synthesis often utilize transition metal catalysts or organocatalysts to achieve high levels of complexity and diversity in a single step. These reactions can be designed to construct the quinoline core and introduce various substituents simultaneously. For instance, a one-pot synthesis could involve an aniline, an aldehyde, and an alkyne, catalyzed by a metal complex, to generate a substituted quinoline.

The development of novel MCRs provides a powerful platform for the rapid generation of libraries of quinoline derivatives for biological screening, including analogs of this compound.

Regioselective Functionalization Techniques at the Quinoline Scaffold

Achieving regioselectivity in the functionalization of the quinoline ring is a key challenge in the synthesis of specific isomers. nih.govnih.gov As mentioned, the inherent electronic properties of the quinoline ring favor electrophilic substitution at the 5- and 8-positions. uop.edu.pk However, modern synthetic methods offer more precise control over the site of functionalization.

Directing groups play a crucial role in regioselective C-H functionalization. researchgate.net The 8-hydroxy group in 8-hydroxyquinoline can direct metallation to the C-7 and C-5 positions. The nitrogen atom of the quinoline ring can also be utilized as a directing group, often through the formation of an N-oxide, which typically directs functionalization to the C-2 and C-8 positions. researchgate.netacs.org

Recent advancements have focused on developing catalytic systems that can override the inherent reactivity of the quinoline ring, allowing for functionalization at less accessible positions. rsc.org For example, rhodium and iridium catalysts have been used for the C-H alkylation of quinolines. researchgate.net Furthermore, photocatalytic and electrocatalytic methods are emerging as green and efficient strategies for the site-selective C-H functionalization of quinoline derivatives, including 8-hydroxyquinolines. rsc.org These techniques offer mild reaction conditions and novel reactivity patterns.

Table 2: Summary of Synthetic Strategies

StrategyDescriptionKey Features
Mannich Reaction Three-component condensation of 8-hydroxyquinoline, formaldehyde, and an amine.Direct introduction of aminomethyl groups. nih.gov
Classical Cyclizations Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.Fundamental for building the quinoline core. wikipedia.orgpharmaguideline.comwikipedia.org
Palladium-Catalyzed C-H Functionalization Direct introduction of various functional groups onto the quinoline ring.High efficiency and atom economy. nih.govnih.gov
Multi-component Reactions (MCRs) One-pot synthesis involving three or more reactants.Rapid generation of molecular diversity.
Regioselective Functionalization Use of directing groups and advanced catalytic systems.Precise control over the position of substitution. researchgate.netrsc.org

Green Chemistry Principles and Sustainable Synthesis Methodologies for this compound and Analogous Structures

The growing emphasis on environmental stewardship in chemical synthesis has led to the development and application of green chemistry principles to the production of complex molecules like this compound and its analogs. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. In contrast, green methodologies aim to mitigate these drawbacks by focusing on waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency.

The synthesis of 5-(aminomethyl) substituted 8-hydroxyquinolines, such as the target compound, is frequently achieved through the Mannich reaction. This reaction is a cornerstone in medicinal chemistry for the aminoalkylation of acidic protons and is readily adaptable to greener approaches. The classic Mannich reaction involves an amine, an aldehyde (commonly formaldehyde), and a compound with an active hydrogen, in this case, 8-hydroxyquinoline.

Recent research has explored several green chemistry strategies to improve the sustainability of the Mannich reaction for producing 8-hydroxyquinoline derivatives. These strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign catalysts, and the implementation of one-pot synthesis protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of synthesizing 8-hydroxyquinoline derivatives, microwave irradiation can provide rapid and uniform heating, which can be particularly advantageous for the Mannich reaction. researchgate.net For instance, the aminomethylation of 8-hydroxyquinoline has been successfully carried out under microwave irradiation, demonstrating the potential for a more energy-efficient synthesis of compounds structurally related to this compound. mdpi.com

Ultrasound-Assisted Synthesis

Similar to microwave irradiation, ultrasound has been employed as an alternative energy source to promote chemical reactions. Sonication can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. Ultrasound-assisted synthesis has been successfully applied to the O-alkylation of 6-methoxy-2-methylquinolin-4-ol, suggesting its potential applicability to other functionalizations of the quinoline core. mdpi.com This methodology offers a promising green alternative for the synthesis of 8-hydroxyquinoline analogs, potentially reducing reaction times and energy consumption.

Green Catalysts

The choice of catalyst is a critical aspect of green synthesis. Ideally, a green catalyst should be non-toxic, recyclable, and highly efficient. In the synthesis of substituted 8-hydroxyquinolines, researchers have explored the use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which is considered a green catalyst due to its low toxicity and high efficiency in promoting various organic transformations. researchgate.net For example, DABCO has been used as a catalyst for the one-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines, showcasing its utility in constructing complex molecules based on the 8-hydroxyquinoline scaffold. researchgate.netresearchgate.net

One-Pot Synthesis

Research Findings on the Synthesis of Analogous Structures

While a specific green synthesis protocol for this compound is not extensively detailed in the literature, numerous studies on analogous structures provide valuable insights. The Mannich reaction on 8-hydroxyquinoline with various primary and secondary amines, including cyclic amines like piperidine and morpholine, has been widely reported. mdpi.comu-szeged.hu These studies demonstrate the feasibility of introducing an aminomethyl group at the 5- and/or 7-positions of the 8-hydroxyquinoline ring.

The following tables summarize the findings from studies on the synthesis of analogous 5-(aminomethyl)-8-hydroxyquinoline derivatives, highlighting the reaction conditions and yields, which can be extrapolated to the synthesis of the target compound.

Amine UsedReaction ConditionsProductYield (%)Reference
PiperidineEthanol, Reflux, 2h7-(Piperidin-1-ylmethyl)quinolin-8-ol74 u-szeged.hu
MorpholineEthanol, Reflux, 2h7-(Morpholinomethyl)quinolin-8-ol85 u-szeged.hu
DiethylamineEthanol, Reflux7-(Diethylaminomethyl)quinolin-8-ol- mdpi.com

The following interactive table provides further details on the green synthetic approaches for analogous compounds.

Synthetic MethodCatalyst/MediumKey AdvantagesApplicable ReactionReference
Microwave-Assisted SynthesisSolvent-free or Green Solvents (e.g., Ethanol)Reduced reaction time, Increased yield, Energy efficiencyMannich Reaction nih.govresearchgate.net
Ultrasound-Assisted Synthesis-Reduced reaction time, High yields and purityO-alkylation of quinolinols mdpi.com
One-Pot SynthesisDABCOEnvironmentally friendly, Short reaction time, Excellent yieldsSynthesis of substituted pyrrolyl-hydroxyquinolines researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Azepan 1 Ylmethyl Quinolin 8 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including 5-(azepan-1-ylmethyl)quinolin-8-ol. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the molecular framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum of a quinoline (B57606) derivative, for instance, reveals distinct signals for each proton, with their chemical shifts and coupling patterns offering insights into their positions on the quinoline ring. acs.org For a compound like this compound, the spectrum would be expected to show characteristic signals for the protons on the quinoline core, the azepane ring, and the methylene (B1212753) bridge connecting them. The integration of these signals corresponds to the number of protons in each environment.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. researchgate.net The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms like nitrogen and oxygen. Theoretical calculations of ¹³C chemical shifts, often performed using methods like the GIAO (Gauge-Including Atomic Orbital) approach at the HF/6-31++G(d,p) level of theory, can aid in the assignment of experimental spectra. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Quinolines

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Quinoline) 7.0 - 9.0 110 - 160
Aliphatic Protons (Azepane) 1.5 - 3.5 25 - 60
Methylene Bridge (-CH₂-) 3.5 - 4.5 50 - 65
Phenolic -OH 9.0 - 12.0 -
C-O (Phenolic) - 150 - 165
C-N (Quinoline) - 140 - 150
C-N (Azepane) - 45 - 60

Note: These are general ranges and can vary based on the specific substitution pattern and solvent used.

While 1D NMR is invaluable, complex structures often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment. unirioja.es

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons. For example, in the quinoline ring system, COSY spectra can delineate the spin systems of the protons on the benzene (B151609) and pyridine (B92270) rings. acs.orgresearchgate.net

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond directly coupled protons to include all protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformational preferences. mdpi.com A study on a quinoline derivative demonstrated the use of 2D NOESY to observe through-space coupling between proton atoms. mdpi.com

The dynamic nature of molecules in solution means they can adopt various conformations. NMR spectroscopy is a powerful tool for studying these conformational equilibria. For flexible molecules like this compound, which contains a flexible azepane ring and a methylene linker, different conformations may be present.

The rates of conformational exchange can influence the appearance of NMR spectra. For instance, if the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. researchgate.net Conversely, fast exchange results in averaged signals. Variable-temperature NMR studies can be employed to "freeze out" different conformations by slowing the rate of interconversion at lower temperatures. researchgate.net Additionally, the analysis of vicinal coupling constants and NOE data can provide quantitative information about the populations of different conformers. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, which is a critical step in its identification. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. nih.gov For this compound (C₁₆H₂₀N₂O), HRMS would confirm its molecular weight of 256.34 g/mol . scbt.com

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides a powerful platform for the analysis of complex mixtures and the definitive identification of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many quinoline derivatives. ub.edu The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. LC-MS/MS, which involves tandem mass spectrometry, can be used to obtain fragmentation patterns of the separated compounds, further aiding in their structural elucidation. nih.goveur.nl

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. madison-proceedings.com The sample is vaporized and separated in the gas chromatograph before entering the mass spectrometer. madison-proceedings.com The resulting mass spectrum provides a "fingerprint" of the molecule, which can be compared to spectral libraries for identification. hmdb.ca The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. For instance, the mass spectrum of quinoline shows characteristic ion peaks at m/z 129, 102, 123, and 51. madison-proceedings.com

Table 2: Summary of Mass Spectrometry Techniques and Their Applications

Technique Information Provided Application to this compound
HRMS Accurate mass, elemental composition Determination of the precise molecular formula (C₁₆H₂₀N₂O). nih.govscbt.com
LC-MS Separation and identification of non-volatile compounds Analysis of the compound and its potential impurities or metabolites in solution. ub.edu
GC-MS Separation and identification of volatile compounds, fragmentation patterns Analysis of the compound if sufficiently volatile, or its more volatile derivatives. Provides a characteristic mass spectrum for identification. madison-proceedings.com
MS/MS Structural information from fragmentation Elucidation of the connectivity of the quinoline, azepane, and methylene components by analyzing fragment ions. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of quinoline derivatives by probing their molecular vibrations. arxiv.org The analysis of IR and Raman spectra, often complemented by theoretical calculations such as Density Functional Theory (DFT), allows for the unambiguous characterization of the main vibrational bands. researchgate.netnih.gov

For quinolin-8-ol and its derivatives, characteristic bands in the IR and Raman spectra provide a spectroscopic fingerprint. For instance, a notable band around 1580 cm⁻¹ in quinolin-8-ol is associated with the δ(OH) bending mode. researchgate.net The inclusion of different substituents on the quinoline ring, such as in "this compound," is expected to cause significant shifts in the wavenumbers of several key bands, allowing for detailed structural confirmation. researchgate.net

In related quinoline derivatives, specific vibrational modes are well-documented. For example, C-H stretching vibrations in the quinoline ring are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com The stretching vibrations of C-N bonds within the quinoline moiety are found in the region of 1325–1314 cm⁻¹. mdpi.com Furthermore, C-O stretching vibrations in ether-linked quinoline derivatives appear in the range of 1275–1200 cm⁻¹, though this can shift to higher wavenumbers (1307–1278 cm⁻¹) due to π-electron delocalization. mdpi.com The analysis of these characteristic bands in the IR and Raman spectra of "this compound" would provide valuable information on the presence and electronic environment of its functional groups.

A detailed analysis of the vibrational spectra of "this compound" would involve the identification of key functional group frequencies as presented in the table below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
O-H (hydroxyl)Stretching3550–3700 researchgate.net
C-H (aromatic)Stretching3087–2852 mdpi.com
C-H (aliphatic)Stretching2919, 2858 mdpi.com
C=N (quinoline)Stretching~1580 researchgate.net
C-N (azepane)Stretching1335–1240 mdpi.com
C-O (hydroxyl)Bending (in-plane)~1200 mdpi.com

Note: The exact wavenumbers for "this compound" would require experimental measurement.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of quinoline derivatives. The electronic absorption spectra of quinoline and its analogs are characterized by multiple bands in the UV-Vis region, arising from π-π* and n-π* transitions. asianpubs.orgresearchgate.net The substitution pattern on the quinoline ring significantly influences the position and intensity of these absorption bands. researchgate.net

For instance, the electronic absorption spectrum of 5,7-dibromo-8-hydroxy quinoline has been studied in various solvents, with transitions identified as ¹A' → ¹A'. asianpubs.orgasianpubs.org The solvent polarity can also affect the electronic transitions. researchgate.net

8-Hydroxyquinoline (B1678124) and its derivatives are known for their fluorescence properties, which can be sensitive to the molecular structure and the environment. mdpi.com The fluorescence of these compounds often arises from the quinoline ring system, which acts as a fluorophore. nih.gov The introduction of substituents can modulate the fluorescence intensity and emission wavelength. For example, in some 8-hydroxyquinoline ethers, a longer alkyl chain leads to higher fluorescence intensity. mdpi.com The fluorescence of 8-hydroxyquinoline derivatives can also be influenced by processes like excited-state proton transfer (ESPT), which can be inhibited upon metal ion binding, leading to fluorescence enhancement. mdpi.com

The study of "this compound" using UV-Vis and fluorescence spectroscopy would reveal its characteristic absorption and emission maxima, as well as its quantum yield. These data are crucial for understanding its potential applications in areas such as fluorescent sensing.

A summary of expected spectroscopic properties for "this compound" based on related compounds is provided below.

Spectroscopic ParameterExpected CharacteristicsReference
UV-Vis Absorption (λmax)Multiple bands in the UV-Vis region, influenced by the azepanylmethyl substituent. asianpubs.orgresearchgate.net
Fluorescence Emission (λem)Emission in the visible region, potentially sensitive to solvent polarity. mdpi.com
Stokes ShiftThe difference between λmax (absorption) and λem (emission).N/A
Quantum Yield (ΦF)A measure of the efficiency of the fluorescence process. researchgate.net

Note: Specific values require experimental determination for "this compound".

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of "this compound" and its analogs.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purity determination of quinoline derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. eurasianjournals.com For basic compounds like quinoline derivatives, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide superior retention and separation. sielc.com

The development of a robust HPLC method for "this compound" would involve optimizing parameters such as the column type, mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) formate (B1220265) for improved peak shape and mass spectrometry compatibility), flow rate, and detection wavelength. sielc.com UV detection is typically used for quinoline compounds due to their strong UV absorbance. sielc.com Method validation according to ICH guidelines would ensure linearity, precision, accuracy, and robustness. eurasianjournals.com

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable quinoline derivatives. The purity of compounds can be determined using GC coupled with a Flame Ionization Detector (FID). acs.org For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS). mdpi.com The choice of the GC column (e.g., a nonpolar or medium-polarity column) and the temperature program are critical for achieving good separation. acs.org The volatility of "this compound" would determine its suitability for GC analysis.

For the isolation and purification of "this compound" on a larger scale, preparative chromatography techniques are employed. These methods are based on the same principles as analytical chromatography but use larger columns and higher flow rates to handle larger sample loads. youtube.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for obtaining high-purity compounds. nih.govnih.gov The conditions developed at the analytical HPLC scale can often be scaled up for preparative separations. youtube.com Other techniques like flash chromatography, which is a form of preparative liquid chromatography, can be used for rapid, bulk separations. youtube.com High-Speed Counter-Current Chromatography (HSCCC) is another liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the sample. nih.govnih.gov The combination of these techniques often proves effective for the efficient isolation of pure compounds from complex mixtures. nih.govnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

For quinoline derivatives, single-crystal XRD studies have been instrumental in confirming their structures and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For example, the crystal structure of 5-(hydroxymethyl)-8-quinolinol hydrochloride revealed a planar fused-ring system and a network of N—H···Cl and O—H···Cl hydrogen bonds. nih.gov Similarly, XRD analysis of Schiff base derivatives of quinoline has provided insights into their E/Z configuration and the perpendicular arrangement of the quinoline and phenyl rings. mdpi.com

Obtaining a single crystal of "this compound" suitable for XRD analysis would allow for the unambiguous determination of its molecular structure, including the conformation of the azepane ring and its orientation relative to the quinoline core. The analysis of the crystal packing would also reveal the nature and extent of intermolecular forces that govern its solid-state properties.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the characterization of newly synthesized molecules such as this compound, this method is crucial for confirming the empirical and molecular formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the proposed chemical structure. A close correlation between the experimentally found values and the calculated percentages provides strong evidence for the successful synthesis and purity of the compound, thereby confirming its stoichiometry.

For this compound, the molecular formula is established as C₁₆H₂₀N₂O. scbt.com Based on this formula, the theoretical elemental composition has been calculated. Research findings for analogous quinoline derivatives consistently report the use of elemental analysis to verify the successful synthesis and purity of the target compounds. Typically, experimental values that fall within ±0.4% of the theoretical values are considered to be in good agreement and serve as a confirmation of the compound's stoichiometry.

Below is a data table presenting the theoretical elemental composition for this compound.

Table 1: Theoretical Elemental Analysis Data for this compound (Molecular Formula: C₁₆H₂₀N₂O; Molecular Weight: 256.34 g/mol ) scbt.com

ElementTheoretical Percentage (%)
Carbon (C)74.97
Hydrogen (H)7.86
Nitrogen (N)10.93
Oxygen (O)6.24

The confirmation of the elemental composition is a critical step in the comprehensive characterization of this compound and its analogs, providing a solid foundation for further spectroscopic and analytical studies.

Compound Names Mentioned in this Article

Computational and Theoretical Investigations of 5 Azepan 1 Ylmethyl Quinolin 8 Ol Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties of molecular systems. nih.gov DFT methods are employed to determine the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. nih.gov For quinoline (B57606) derivatives, DFT calculations are instrumental in understanding the influence of various substituents on the quinoline core.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of a molecule like 5-(azepan-1-ylmethyl)quinolin-8-ol involves geometry optimization. This process seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. researchgate.net DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govnih.gov

The electronic properties, such as total energy, dipole moment, and molecular volume, can also be calculated to understand the behavior of the molecule in different environments. nih.gov The table below summarizes the calculated properties for 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in different media.

PropertyGas PhaseAqueous SolutionDMSO Solution
Total Energy (Hartree) -778.33-778.36-778.36
Dipole Moment (Debye) 3.545.214.87
Volume (ų) 235.4240.1239.8
Table 1: Calculated total energies, dipole moments, and volumes of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol using the B3LYP/6-311++G(d,p) method. Data sourced from a study on a closely related quinoline derivative. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are also extensively used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Comparisons between theoretically predicted and experimentally measured NMR spectra for the imidazole (B134444) analogue in DMSO solution have shown good concordance. nih.gov

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com These calculations can identify the electronic transitions responsible for the observed absorption bands. For many organic molecules, the long-wavelength absorption bands are often assigned to π → π* transitions, which can involve intramolecular charge transfer. rsc.org The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects. researchgate.net

The following table presents a comparison of experimental and theoretical ¹H NMR chemical shifts for the imidazole analogue of this compound.

ProtonExperimental δ (ppm)Theoretical δ (ppm)
CH₂ 5.565.42
H4-imidazole 6.846.78
H7-quinoline 7.056.99
H5-imidazole 7.107.04
H6-quinoline 7.367.29
H3-quinoline 7.587.51
H2-imidazole 7.757.68
H4-quinoline 8.538.45
H2-quinoline 8.858.76
OH 9.939.85
Table 2: Experimental and theoretical ¹H NMR chemical shifts of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in DMSO-d₆. Theoretical values were calculated using the GIAO method with the B3LYP/6-311++G(d,p) level of theory. Data sourced from a study on a closely related quinoline derivative. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time, offering insights into its flexibility and dynamic behavior. nih.govnih.gov By simulating the movement of atoms based on a given force field, MD can reveal the preferred conformations of a molecule in a particular environment, such as in aqueous solution. nih.gov

For a molecule like this compound, the azepane ring introduces significant conformational flexibility. MD simulations can be used to analyze the accessible torsional angles and identify the most populated conformational states. nih.gov This information is crucial for understanding how the molecule might interact with biological targets. The analysis of MD trajectories can also provide information on the stability of intramolecular interactions, such as hydrogen bonds, in a dynamic environment. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby providing a detailed picture of the reaction pathway. researchgate.net For quinoline derivatives, computational modeling can be used to study their synthesis, degradation, or metabolic pathways.

For instance, the synthesis of 5-substituted-8-hydroxyquinoline derivatives often involves the reaction of 5-chloromethyl-8-hydroxyquinoline hydrochloride with a suitable nucleophile. scispace.com Computational modeling could be used to investigate the energetics of this reaction, compare different reaction pathways, and predict the most likely products.

Theoretical Prediction of Molecular Interactions and Binding Motifs

Understanding how a molecule interacts with its biological target is fundamental to drug design. Computational techniques such as molecular docking are widely used to predict the binding mode and affinity of a ligand to a receptor. researchgate.netnih.gov In the case of this compound, molecular docking could be used to predict its binding to various enzymes or receptors.

A molecular docking study on the imidazole analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, investigated its potential as an antiviral agent by docking it into the active sites of SARS-CoV-2 related proteins. nih.govnih.gov The results of such studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. mdpi.com

Integration of Machine Learning in Computational Chemistry for Quinoline Derivatives

Machine learning (ML) is increasingly being integrated into computational chemistry to accelerate the discovery and optimization of new molecules. mdpi.comiapchem.org ML models can be trained on large datasets of chemical structures and their properties to predict various endpoints, such as biological activity, toxicity, and physicochemical properties. nih.govdoaj.orgetflin.com

For quinoline derivatives, ML models have been developed to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for drug development. mdpi.com Furthermore, ML can be used in conjunction with DFT calculations to improve the accuracy of property predictions. scbt.com For example, ML models can be trained on DFT-calculated data to predict NMR chemical shifts or reaction outcomes with greater speed than traditional quantum chemical methods. scbt.com

Coordination Chemistry of 5 Azepan 1 Ylmethyl Quinolin 8 Ol and Quinoline 8 Ol Derivatives

Chelation Properties of the Quinoline-8-ol Ligand System

8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives are recognized as potent, monoprotic, and bidentate chelating agents. scirp.orgnih.gov Their ability to form stable complexes stems from the close proximity of the hydroxyl group at the C-8 position and the nitrogen atom within the pyridine (B92270) ring. nih.govnih.gov This specific arrangement allows 8-HQ to be the only one of the seven monohydroxyquinoline isomers capable of forming such chelates with divalent metal ions. nih.gov The chelation process involves the displacement of the hydroxyl group's proton, enabling the ligand to bind to a metal ion through both the negatively charged oxygen and the neutral nitrogen atom. rroij.com This dual coordination results in the formation of a stable five-membered ring with the metal center. researchgate.net

The versatility of the 8-HQ scaffold allows for the formation of complexes with a wide variety of metal ions, including but not limited to Cu(II), Fe(III), Zn(II), Al(III), Ni(II), Co(II), Mn(II), and Mg(II). rroij.comnih.gov The inherent fluorescence of the quinoline (B57606) structure, which is often significantly enhanced upon metal chelation, makes these compounds valuable as fluorescent sensors for detecting metal ions. rroij.comscispace.com This increase in fluorescence is largely attributed to the increased rigidity of the molecule upon complex formation. rroij.comscispace.com

The coordination of metal ions by 8-hydroxyquinoline and its derivatives is fundamentally governed by the Lewis acid-base interaction between the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base). The key players in this interaction are the phenolic oxygen atom and the heterocyclic nitrogen atom of the quinoline ring. scirp.orgscirp.org

The process begins with the deprotonation of the hydroxyl (-OH) group, creating a phenolate (B1203915) oxygen (O⁻) that serves as a primary, anionic donor site. researchgate.net Simultaneously, the nitrogen atom of the pyridine ring acts as a second, neutral donor site. scirp.orglabinsights.nl Together, these two atoms form a bidentate chelate, binding the metal ion. researchgate.netcolab.ws Infrared (IR) spectroscopy studies confirm this coordination, showing shifts in the vibrational frequencies corresponding to the ν(O-H) and ν(C=N) bonds upon complexation, which indicates the involvement of both the phenolic oxygen and the ring nitrogen in binding to the metal ion. ekb.eg

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives typically involves the reaction of the ligand with a suitable metal salt in a solvent. researchgate.netresearchgate.net For instance, mononuclear metal complexes of a related derivative, 2-[(2-hydroxyethylimino)methyl]quinolin-8-ol, were successfully obtained by reacting the ligand with the corresponding metal(II) acetate. researchgate.net Similarly, complexes of Co(II), Ni(II), and Cu(II) with 8-hydroxyquinoline have been synthesized by mixing the components in a 1:2 molar ratio (metal to ligand). scirp.org

The characterization of these newly formed complexes is a crucial step to confirm their structure and properties. This is achieved through a combination of analytical techniques. Elemental analysis helps to determine the empirical formula of the complex. researchgate.netekb.eg Molar conductivity measurements can indicate whether the complexes are electrolytes or non-electrolytes. ekb.eg Magnetic susceptibility measurements provide information about the geometry of the complex, such as distinguishing between octahedral and square planar arrangements. scirp.orgekb.eg

The stoichiometry of metal-8-hydroxyquinoline chelates, which defines the ratio of metal ions to ligands in the complex, is a key aspect of their coordination chemistry. Spectrophotometric and conductometric titration methods are commonly employed to determine these ratios. scirp.orgscirp.org For many divalent metal ions like Co(II), Ni(II), and Cu(II), a 1:2 metal-to-ligand (M:L) ratio is frequently observed, resulting in the formation of ML₂ type complexes. scirp.orgscirp.org However, other stoichiometries, such as 1:1, are also possible, as seen in the case of Ag(I) which forms a 1:1 complex with 8-HQ. ajchem-a.com Depending on the coordination number of the metal, complexes with 3:1 and even 4:1 ligand-to-metal ratios have also been reported. researchgate.netosti.gov

The stability of these chelates is quantified by their formation constants (also known as stability constants). A higher formation constant indicates a more stable complex. For example, the 1:1 complex of Ag(I) with 8-HQ exhibits a high formation constant of 4.2 x 10⁸, signifying a very stable structure. ajchem-a.com The stability of these complexes is not only dependent on the metal ion but also on the specific derivative of 8-hydroxyquinoline. For instance, studies on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand showed that Cu(II) and Fe(III) generally form the most stable complexes compared to Fe(II) and Zn(II). nih.gov The solvent environment also plays a role in the stability of the chelates. mcmaster.ca

Metal IonLigandStoichiometry (M:L)Formation Constant (log K)Reference
Ag(I)8-Hydroxyquinoline1:18.62 ajchem-a.com
Co(II)8-Hydroxyquinoline1:2- scirp.orgscirp.org
Ni(II)8-Hydroxyquinoline1:2- scirp.orgscirp.org
Cu(II)8-Hydroxyquinoline1:2- scirp.orgscirp.org
Fe(III)5-Nitro-8-hydroxyquinoline-proline-High nih.gov
Cu(II)5-Nitro-8-hydroxyquinoline-proline-High nih.gov

Spectroscopic methods are indispensable for confirming the formation of metal complexes and elucidating their electronic and structural properties.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal-ligand complex is often accompanied by distinct changes in the UV-Vis absorption spectrum. For 8-hydroxyquinoline derivatives, complexation typically leads to the appearance of new absorption bands or shifts in existing ones. ajchem-a.com For example, the UV-Vis spectra of Co(II) and Ni(II) complexes with 8-HQ show absorption maxima around 371 nm and 366 nm, respectively. scirp.orgscirp.org These changes are indicative of metal-to-ligand charge transfer (MLCT) transitions and alterations in the π→π* transitions of the ligand upon coordination. ajchem-a.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of which functional groups are involved in coordination. As mentioned previously, a shift in the stretching frequencies of the O-H and C=N bonds of the 8-hydroxyquinoline ligand upon complexation confirms the involvement of both the hydroxyl oxygen and the quinoline nitrogen in binding the metal ion. ekb.egajchem-a.com

Fluorescence Spectroscopy: One of the most significant properties of 8-hydroxyquinoline and its derivatives is their change in fluorescence upon metal binding. The free ligand is typically weakly fluorescent. rroij.comscispace.com However, chelation with metal ions, such as Al(III) or Zn(II), often leads to a dramatic enhancement of fluorescence emission. rroij.comscispace.comresearchgate.net This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to increased molecular rigidity and the prevention of excited-state intramolecular proton transfer upon complex formation. rroij.comscispace.com The emission wavelength can also be affected by substituents on the quinoline ring; electron-donating groups may cause a red-shift (longer wavelength), while electron-withdrawing groups can lead to a blue-shift (shorter wavelength). scispace.com

ComplexSpectroscopic TechniqueKey ObservationReference
Co(II)-8-HQUV-VisAbsorption maximum at 371 nm scirp.orgscirp.org
Ni(II)-8-HQUV-VisAbsorption maximum at 366 nm scirp.orgscirp.org
Various Metal-8-HQ ComplexesIRShift in ν(O-H) and ν(C=N) frequencies ekb.eg
Al(III) & Zn(II) ComplexesFluorescenceSignificant enhancement of fluorescence intensity rroij.comscispace.com

For example, X-ray characterization of a Ni(II) complex with a Schiff base derivative of 8-hydroxyquinoline revealed a helical structure where the ligand acts as an O,N,N-donor. researchgate.net In another study, powder X-ray diffraction analysis showed that many metal complexes of 8-hydroxyquinoline display crystalline peaks, confirming their ordered solid-state structure. ekb.eg Studies on Cu(II), Co(II), and Fe(II) complexes with a different quinoline derivative used XRD data to determine the crystal system (e.g., monoclinic, orthorhombic) and propose octahedral or tetrahedral geometries for the complexes. jocpr.com This level of structural detail is crucial for understanding the precise nature of the metal-ligand interactions and for correlating structure with observed chemical and physical properties. researchgate.netresearchgate.net

Investigation of Metal Ion Selectivity and Binding Affinity

The ability of a ligand to preferentially bind to a specific metal ion over others is known as selectivity. 8-Hydroxyquinoline and its derivatives exhibit varying degrees of selectivity towards different metal ions. nih.govnih.gov For example, the derivative clioquinol (B1669181) is known for its selectivity in chelating Cu(II) and Zn(II) ions. nih.gov This selectivity is a critical property, especially in applications like fluorescent sensing, where the goal is to detect a specific metal ion in a mixture. scispace.com

Binding affinity, often related to the stability constant of the complex, is a measure of the strength of the interaction between the ligand and the metal ion. acs.orgnih.gov This affinity can be tuned by modifying the structure of the 8-HQ ligand. Introducing different functional groups onto the quinoline ring can alter the ligand's electronic and steric properties, thereby influencing its binding affinity and selectivity. nih.govacs.org For example, research has shown that the position of substitution on the 8-HQ ring can significantly impact its affinity for iron(III). An ester functionalization at the C-2 position was found to weaken the formation of the iron(III) complex, whereas substitution at the C-7 position allowed for a much more favorable coordination environment. nih.gov This demonstrates that strategic modifications to the ligand scaffold are a powerful tool for developing chelators with high affinity and selectivity for target metal ions.

Supramolecular Coordination Assemblies Incorporating Quinoline-8-ol Ligands

The field of supramolecular chemistry, which focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions, has seen significant contributions from the use of quinoline-8-ol (oxine) and its derivatives as versatile ligands. rroij.com The ability of the 8-hydroxyquinoline scaffold to form stable chelate complexes with a wide variety of metal ions is fundamental to its role in constructing intricate supramolecular architectures. scirp.orgnih.gov These assemblies are governed by a delicate interplay of coordinate bonds and a host of non-covalent forces, including hydrogen bonding, π-π stacking, C-H···π interactions, and van der Waals forces. The specific nature of the substituents on the quinoline ring profoundly influences the resulting supramolecular structures, allowing for the rational design of coordination complexes with tailored properties and dimensionalities. bldpharm.commdpi.com

The deprotonated hydroxyl group and the nitrogen atom of the pyridine ring in 8-hydroxyquinoline derivatives act as a bidentate chelating unit, readily coordinating to metal ions. nih.gov The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the stoichiometry of the ligand-metal interaction. For instance, with divalent metal ions like Cu(II), Ni(II), and Co(II), square planar or octahedral geometries are commonly observed, often with a 1:2 metal-to-ligand ratio. nih.gov In the case of trivalent metals such as Al(III) and Fe(III), tris-chelate complexes with an octahedral geometry are typical. scirp.orgchemscene.com

The substituents on the quinoline ring, particularly at the 5- and 7-positions, play a critical role in directing the self-assembly of these metal complexes into higher-order supramolecular structures. For instance, the introduction of groups capable of forming strong hydrogen bonds can lead to the formation of one-, two-, or even three-dimensional networks. Similarly, aromatic substituents can promote π-π stacking interactions, leading to the formation of columnar or layered structures. The steric bulk of the substituent is another crucial factor; large, bulky groups can hinder close packing and may favor the formation of discrete, mononuclear complexes or coordination polymers with larger cavities.

In the context of 5-(Azepan-1-ylmethyl)quinolin-8-ol , the presence of the bulky and flexible azepan-1-ylmethyl group at the 5-position is expected to exert a significant influence on the supramolecular assembly of its metal complexes. This large, non-planar, and non-aromatic substituent is likely to sterically hinder the close approach of adjacent complex units, which would typically be required for significant π-π stacking between the quinoline rings.

It is anticipated that the coordination of this compound to metal ions will proceed in a typical bidentate fashion through the phenolic oxygen and the quinoline nitrogen. The resulting metal complexes, particularly with divalent and trivalent metal ions, are likely to adopt geometries consistent with those of other 8-hydroxyquinoline derivatives. However, the supramolecular arrangement will be largely dictated by the steric demands of the azepane ring. Instead of strong π-π stacking, the crystal packing is more likely to be governed by a combination of weaker C-H···π interactions, where the aliphatic protons of the azepane ring interact with the aromatic system of a neighboring complex, and intermolecular hydrogen bonds, potentially involving co-crystallized solvent molecules.

The flexibility of the azepane ring could also allow for conformational polymorphism, where different crystal packing arrangements are possible depending on the crystallization conditions. It is also conceivable that the nitrogen atom of the azepane ring could, under certain conditions, participate in further coordination to an adjacent metal center, leading to the formation of coordination polymers.

Below are interactive tables summarizing the expected coordination behavior and representative spectroscopic data for metal complexes of 5-(substituted)-8-hydroxyquinoline derivatives, providing a framework for understanding the potential properties of complexes derived from this compound.

Table 1: Expected Coordination Geometries of Metal Complexes with 5-(Substituted)-8-Hydroxyquinoline Ligands

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination Geometry
Cu(II)1:2Square Planar, Distorted Octahedral
Ni(II)1:2Octahedral
Co(II)1:2Octahedral
Zn(II)1:2Tetrahedral, Octahedral
Al(III)1:3Octahedral
Fe(III)1:3Octahedral

Table 2: Representative Spectroscopic Data for Metal Complexes of 8-Hydroxyquinoline Derivatives

Spectroscopic TechniqueKey FeatureGeneral Observation upon Complexation
Infrared (IR) Spectroscopyν(O-H)Disappearance of the broad O-H stretching band of the free ligand.
ν(C=N)Shift in the C=N stretching frequency of the quinoline ring.
ν(C-O)Shift in the C-O stretching frequency of the phenolic group.
UV-Visible Spectroscopyπ → π* and n → π* transitionsBathochromic (red) or hypsochromic (blue) shifts of the absorption bands depending on the metal and substituent.
Fluorescence SpectroscopyEmission MaximumSignificant enhancement of fluorescence intensity and a shift in the emission wavelength.

Structure Property and Structure Interaction Relationship Spr/sir Studies of 5 Azepan 1 Ylmethyl Quinolin 8 Ol Derivatives

Methodologies for Investigating Structural Influence on Molecular Functionality

A multi-faceted approach combining experimental and computational techniques is employed to investigate the influence of structure on the molecular functionality of 5-(Azepan-1-ylmethyl)quinolin-8-ol and its derivatives.

Experimental Techniques: Synthesis and characterization form the cornerstone of these investigations. The preparation of derivatives is often achieved through established synthetic routes for 8-hydroxyquinolines, such as the Skraup or Friedlander methods for constructing the quinoline (B57606) core. Subsequent modifications, like the introduction of the azepan-1-ylmethyl group, are typically accomplished via Mannich-type reactions.

Following synthesis, a suite of analytical methods is used for structural confirmation and property evaluation:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the chemical structure. nih.govrsc.org Ultraviolet-visible (UV-vis) spectroscopy is used to probe the electronic transitions and optical properties of the compounds. nih.govrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, offering precise data on bond lengths, bond angles, and molecular conformation. nih.govrsc.org This is crucial for understanding intramolecular interactions and packing in the solid state.

Electrochemical Analysis: Methods such as cyclic voltammetry can be used to study the redox properties of the compounds, providing information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Computational Approaches: Theoretical chemistry offers powerful tools to complement experimental findings and predict molecular behavior.

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, calculate electronic properties (such as HOMO/LUMO energies, atomic charges, and electrostatic potential maps), and predict spectroscopic signatures. nih.govrsc.org This method is invaluable for rationalizing observed properties and predicting the effects of structural modifications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the structural features (descriptors) of a series of compounds and their biological activity or physical properties. researchgate.netscbt.com These models are instrumental in predicting the activity of unsynthesized derivatives.

Molecular Docking: This computational technique simulates the interaction between a molecule and a biological target (e.g., a protein or enzyme), predicting the preferred binding mode and affinity. nih.gov It is a key tool in drug discovery for understanding structure-interaction relationships at the molecular level.

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. nih.govrsc.org

Impact of Substituent Modifications on Electronic and Optical Properties

Modifying the substituents on the quinoline ring of 8-hydroxyquinoline (B1678124) derivatives has a profound and predictable impact on their electronic and optical characteristics. These changes are primarily governed by the electron-donating or electron-withdrawing nature of the added functional groups.

The electronic properties of the quinoline core are highly tunable. The introduction of electron-donating groups (e.g., amino, alkyl) at the C-5 or C-7 positions tends to increase the energy of the HOMO, while electron-withdrawing groups (e.g., nitro, cyano, halogens) lower the energy of the LUMO. dntb.gov.ualifechemicals.com The introduction of both electron-donating and electron-withdrawing groups can simultaneously lower the energies of both the HOMO and LUMO. dntb.gov.ua These modifications directly influence the HOMO-LUMO energy gap, which is a key determinant of the molecule's color, fluorescence, and chemical reactivity.

In the context of optical properties, particularly fluorescence, these substituent effects are well-documented.

Red-Shift (Bathochromic Shift): Attaching electron-donating groups to the C-5 or C-7 position of the quinoline skeleton typically results in a red-shift, meaning the emission of light at a longer wavelength. dntb.gov.ua

Blue-Shift (Hypsochromic Shift): Conversely, attaching electron-withdrawing groups in the same positions is expected to cause a blue-shift, resulting in emission at a shorter wavelength. dntb.gov.ua

Table 1: Effect of Substituent Type on Electronic and Optical Properties of 8-Hydroxyquinoline Derivatives
Substituent TypePositionEffect on HOMO/LUMOImpact on Emission SpectrumExample Groups
Electron-DonatingC-5 or C-7Raises HOMO EnergyRed-Shift (Longer Wavelength) dntb.gov.ua-NH₂, -OH, -Alkyl
Electron-WithdrawingC-5 or C-7Lowers LUMO EnergyBlue-Shift (Shorter Wavelength) dntb.gov.ua-NO₂, -CN, -Cl, -Br
Extended π-ConjugationVariousDecreases HOMO-LUMO GapEnhanced Electron Mobility nih.gov-Styryl, -Aryl

Elucidating the Role of the Azepane Moiety on Molecular Conformation and Interaction Profiles

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a significant structural motif in medicinal chemistry, imparting distinct properties to the parent molecule. nih.govresearchgate.net In this compound, the azepane moiety, connected via a methylene (B1212753) bridge, plays a crucial role in defining the molecule's three-dimensional shape, flexibility, and potential interactions with biological targets.

Molecular Conformation: Unlike smaller five- or six-membered rings, the seven-membered azepane ring possesses considerable conformational flexibility. lifechemicals.comresearchgate.net It can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. nih.gov This conformational diversity is often a key factor in its biological activity, as it allows the molecule to adapt its shape to fit optimally within a receptor's binding site. lifechemicals.com The specific conformation adopted can be influenced by substituents on the ring or by intermolecular forces upon binding. lifechemicals.comresearchgate.net

Steric Effects: The bulky and non-planar nature of the azepane ring introduces significant steric hindrance. This can influence the orientation of the entire molecule relative to a binding partner and can be a critical factor in determining binding selectivity.

Hydrophobicity and Lipophilicity: The saturated hydrocarbon portion of the azepane ring increases the lipophilicity of the molecule. nih.govmdpi.com This property is crucial for traversing biological membranes and can facilitate hydrophobic or van der Waals interactions within the non-polar pockets of a receptor. researchgate.net The balance of hydrophilic (from the quinolin-8-ol core) and hydrophobic (from the azepane ring) regions gives the molecule amphipathic character, which is often essential for biological activity. mdpi.com

Hydrogen Bonding: The tertiary nitrogen atom within the azepane ring can act as a hydrogen bond acceptor. researchgate.net This capability allows it to form specific, directional interactions with hydrogen bond donors on a biological target, contributing to binding affinity and specificity. unina.it

The combination of its conformational flexibility, steric bulk, and ability to engage in both hydrophobic and hydrogen-bonding interactions makes the azepane moiety a valuable component for modulating the structure-interaction profile of the quinoline scaffold. nih.gov

Computational and Experimental Approaches to Rationalize Structural Effects on Chemical Reactivity

Understanding how structural changes affect the chemical reactivity of this compound derivatives is achieved through a synergistic combination of computational modeling and experimental validation.

Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to predicting and explaining reactivity. nih.govrsc.org By calculating various molecular descriptors, a quantitative picture of a molecule's reactivity can be formed.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of reactivity. A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater tendency to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability; a smaller gap generally implies higher reactivity. nih.govrsc.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be derived to quantify reactivity, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a more nuanced understanding of a molecule's electronic behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is particularly useful for predicting where a molecule will interact with other reagents.

Table 2: Key Computational Descriptors for Chemical Reactivity
DescriptorDefinitionInterpretation
EHOMOEnergy of the Highest Occupied Molecular OrbitalHigher value indicates greater electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLower value indicates greater electron-accepting ability.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOSmaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govrsc.org
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.

Development of Predictive Models for Structure-Property Correlations

To efficiently navigate the vast chemical space of possible this compound derivatives, predictive models based on Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) are developed. These models create a statistical link between a molecule's structure and its properties or biological activity, enabling the prediction of these characteristics for novel or yet-to-be-synthesized compounds. researchgate.netnih.gov

The development of a QSAR/QSPR model typically involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally measured property or activity data is compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed property. researchgate.net The model's predictive power is rigorously tested using internal and external validation techniques.

The molecular descriptors used in these models are categorized based on the information they encode:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and various quantum chemical parameters like HOMO/LUMO energies, electronegativity, and atomic charges. nih.govresearchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, most commonly represented by the octanol-water partition coefficient (logP). nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule, including molecular weight, molecular volume, and various topological indices. scbt.com

Thermodynamic Descriptors: Parameters such as entropy and heat capacity can also be included in modeling efforts. nih.gov

Successful QSAR models have been developed for various quinoline and quinolinone derivatives, demonstrating that properties like anti-proliferative activity can be predicted based on descriptors such as molecular volume, ionization potential, molecular softness, dipole moment, and hydrophobicity. scbt.comnih.govresearchgate.net These models serve as powerful tools for prioritizing synthetic targets and rationally designing new derivatives with enhanced properties.

Advanced Materials Science and Chemical Applications of Quinoline 8 Ol Derivatives

Utilization as Building Blocks in Complex Organic Synthesis

Quinoline-8-ol and its derivatives are fundamental building blocks in the field of organic synthesis. nih.gov Their unique structure, featuring a fused pyridine (B92270) and phenol ring system, allows for a variety of chemical modifications. nih.gov The hydroxyl and quinoline (B57606) nitrogen atoms can act as a bidentate ligand, chelating with a wide range of metal ions, which is a key feature in many of their applications. nih.gov

In complex organic synthesis, the quinoline-8-ol scaffold can be functionalized at various positions to create more complex molecules with specific properties. For instance, the synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid molecules has been achieved through the Mannich reaction, demonstrating the utility of the quinoline-8-ol core in creating hybrid compounds with potential biological activities. nih.gov Furthermore, multicomponent reactions, such as those involving piperazine, paraformaldehyde, and 8-hydroxyquinoline (B1678124), have been employed to produce derivatives like 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines. nih.gov These synthetic strategies highlight the versatility of the quinolin-8-ol moiety as a foundational structure for generating diverse and complex organic molecules.

Applications in Optoelectronic Materials

The unique electronic and photophysical properties of quinoline-8-ol derivatives have led to their extensive use in the development of optoelectronic materials. researchgate.net These compounds are often fluorescent and can form stable complexes with metal ions, which enhances their utility in various electronic and photonic devices. semanticscholar.orgscirp.org

Quinoline-8-ol derivatives are well-known for their application as electron carriers and emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.govrroij.comscispace.com Metal complexes of these derivatives, particularly with aluminum (Alq3) and zinc, are widely used due to their high thermal stability and excellent electrical properties. scirp.orgijcce.ac.ir These metaloquinolates serve as crucial components in the emissive layer of OLEDs, contributing to the device's efficiency and color purity. ijcce.ac.ir

Research has shown that modifications to the quinoline-8-ol structure can tune the emissive properties of the resulting metal complexes. For example, the introduction of different substituents can alter the emission wavelength, leading to the development of OLEDs that emit light across the visible spectrum. semanticscholar.org Zinc(II) complexes of 8-hydroxyquinoline have been shown to have superior electron transport capabilities compared to their aluminum counterparts, making them promising candidates for enhancing the performance of OLEDs. ijcce.ac.ir The high solubility of some of these complexes also allows for their incorporation into polymer-based OLEDs, opening up possibilities for flexible and solution-processable devices. ijcce.ac.ir

Quinoline-8-ol Derivative Application in OLEDs Function Key Advantages
Tris(8-hydroxyquinolinato)aluminum (Alq3)Emissive Layer, Electron Transport LayerHigh thermal stability, good electron mobility
Zinc(II) 8-hydroxyquinoline complexesEmissive Layer, Electron Transport LayerEnhanced electron transport, high solubility
Substituted 8-hydroxyquinolinesEmissive LayerTunable emission color

This table provides a general overview of the applications of quinoline-8-ol derivatives in OLEDs.

In the realm of solar energy, quinoline-8-ol derivatives have been investigated for their potential use in Dye-Sensitized Solar Cells (DSSCs). mdpi.comresearchgate.netjmchemsci.com In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating an electric current. mdpi.com The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye. mdpi.com

Quinoline-8-ol derivatives can be incorporated into dye molecules to enhance their light-harvesting capabilities and improve their binding to the semiconductor surface. The azobenzene moiety, for example, has been used in dyes for sensitizing solar cells, and its combination with the 8-hydroxyquinoline fragment could lead to novel dyes with interesting photochemical properties. mdpi.com The ability of the 8-hydroxyquinoline moiety to act as a ligand can also be exploited to create metal complex dyes with enhanced stability and performance in DSSCs.

Development of Fluorescent Probes and Chemosensors for Metal Ions

The inherent fluorescence of many quinoline-8-ol derivatives and their ability to form stable complexes with metal ions make them excellent candidates for the development of fluorescent probes and chemosensors. nih.govrsc.orgmdpi.com These sensors can detect the presence of specific metal ions in various environments, including biological and environmental samples. rroij.comscispace.com

The fluorescence of quinoline-8-ol itself is weak, but upon chelation with a metal ion, its fluorescence emission can be significantly enhanced. semanticscholar.org This "turn-on" fluorescence response is a result of increased molecular rigidity and the blocking of radiationless decay pathways upon complexation. core.ac.uk Researchers have developed a variety of quinoline-based fluorescent sensors with high selectivity and sensitivity for different metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), mercury (Hg²⁺), and copper (Cu²⁺). nih.govrsc.orgcore.ac.uk

For instance, 8-amidoquinoline derivatives have been extensively studied as fluorescent probes for Zn²⁺, a biologically important metal ion. nih.govmdpi.com These sensors often exhibit a significant increase in fluorescence intensity upon binding to Zn²⁺, allowing for its detection at very low concentrations. nih.gov The selectivity of these probes can be tuned by modifying the structure of the quinoline-8-ol derivative, enabling the specific detection of one metal ion in the presence of others. rsc.org

Metal Ion Type of Quinoline-8-ol Sensor Sensing Mechanism
Zn²⁺8-amidoquinoline derivativesFluorescence enhancement
Al³⁺8-hydroxyquinoline-carbaldehyde Schiff-baseFluorescence enhancement
Hg²⁺, Cu²⁺8-Hydroxyquinoline benzoatesFluorescence enhancement

This table summarizes some examples of quinoline-8-ol derivatives used as fluorescent chemosensors for different metal ions.

Role in Advanced Catalysis Research

While the application of 5-(Azepan-1-ylmethyl)quinolin-8-ol in catalysis is not documented, the broader family of quinoline derivatives has found use in advanced catalysis research. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com These catalytic systems have shown effectiveness in the synthesis of biologically active alkaloids. mdpi.com The modular nature of the quinoline scaffold allows for the synthesis of a variety of ligands with different steric and electronic properties, which can be used to optimize the performance of metal catalysts in various chemical transformations.

Emerging Applications in Supramolecular Chemistry

The ability of quinoline-8-ol derivatives to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes them valuable components in the field of supramolecular chemistry. These interactions can be used to construct complex, self-assembled architectures with novel functions. For example, Schiff bases derived from 8-hydroxy-7-quinolinecarboxaldehyde have been used to create supramolecular metal complexes. researchgate.net The study of these supramolecular structures is an active area of research, with potential applications in areas such as molecular recognition, sensing, and catalysis.

Q & A

Q. Tables for Key Data

Property Typical Value/Approach Reference
Synthetic Yield50–75% (Mannich reaction)
Inhibition Efficiency (HCl)85–92% (10⁻³ M)
MIC (S. aureus)8–32 µg/mL (varies with substituent)
Cytotoxicity (MT-4 cells)IC₅₀ > 100 µM (C5-substituted derivatives)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.